An In-depth Technical Guide to the Physical Properties of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
An In-depth Technical Guide to the Physical Properties of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
This guide provides a comprehensive overview of the known physical and chemical properties of 1-Amino-cyclobutanecarboxylic acid ethyl ester. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data to facilitate its application as a versatile building block in modern synthetic chemistry. We will delve into its fundamental physicochemical characteristics, spectroscopic signatures for identity confirmation, and field-proven protocols for its handling and purification.
Compound Identification and Molecular Structure
1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic amino acid ester featuring a strained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry for its ability to introduce conformational rigidity and unique spatial arrangements into bioactive molecules.
The primary identifiers for this compound are:
-
Compound Name: 1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Synonyms: Ethyl 1-aminocyclobutane-1-carboxylate[1]
It is important to distinguish the free base (CAS: 285570-26-5) from its commonly used hydrochloride salt, ethyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS: 145143-60-8), which has a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[5] The salt form often exhibits enhanced stability and solubility in aqueous media.[6]
Physicochemical Properties
The physical state and solubility of a compound are paramount for its application in synthesis, dictating choices of reaction solvents, purification methods, and storage conditions. While extensive experimental data for the free base is not uniformly available in public literature, we can compile known properties and draw informed comparisons from closely related analogs.
| Property | Value / Description | Source / Notes |
| Appearance | The hydrochloride salt is a solid.[5] | The physical form of the free base is not explicitly stated, but storage at 2-8°C suggests it may be a liquid or low-melting solid.[1] |
| Boiling Point | Data not available. | For context, the related compound ethyl cyclobutanecarboxylate (lacking the amino group) has a boiling point of 159 °C.[7] The presence of the amino group would be expected to increase the boiling point due to hydrogen bonding. |
| Melting Point | Data not available. | The parent amino acid, 1-Amino-1-cyclobutanecarboxylic acid, has a high melting point of 261 °C (with decomposition). Esterification significantly lowers the melting point. |
| Solubility | The hydrochloride salt is expected to be soluble in water. | This is inferred from related compounds like ethyl 1-aminocyclopropanecarboxylate hydrochloride, which is described as soluble in water.[6][8] The free base is likely soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers. |
| Storage | Sealed in a dry environment at 2-8°C.[1] | These conditions are recommended to prevent potential degradation from atmospheric moisture and to maintain stability. |
Spectroscopic Analysis for Structural Verification
Unequivocal identification of 1-Amino-cyclobutanecarboxylic acid ethyl ester relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals would include: a triplet and a quartet for the ethyl group (O-CH₂-CH₃), and complex multiplets for the cyclobutane ring protons. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm the presence of all seven carbon atoms in unique chemical environments: the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring bonded to the amine, two distinct methylene carbons in the cyclobutane ring, the methylene and methyl carbons of the ethyl ester group.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the alkyl groups, and a strong C=O stretch for the ester carbonyl group.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 143.18.
Experimental Protocols: Purification and Handling
A. Rationale for Method Selection
In a research or drug development setting, ensuring the purity of starting materials is a non-negotiable prerequisite for reliable and reproducible results. The most common impurities in a sample of 1-Amino-cyclobutanecarboxylic acid ethyl ester would be residual starting materials from its synthesis or byproducts. A standard and effective method for its purification is a liquid-liquid extraction followed by solvent evaporation, which leverages the compound's basicity and solubility characteristics.
B. Protocol: General Purification by Liquid-Liquid Extraction
This protocol is adapted from established methods for purifying similar amino acid esters and serves as a robust, self-validating workflow.[9] The success of each step can be monitored by Thin Layer Chromatography (TLC).
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Acidic Wash (Optional): To remove non-basic organic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt.
-
Basification: Separate the aqueous layer containing the protonated amine. Cool this layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is approximately 8-9.[9] This step is critical as it deprotonates the ammonium salt, regenerating the free amine and making it soluble in organic solvents again.
-
Extraction of Free Amine: Extract the basified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM).[9] Multiple extractions ensure a high recovery of the product.
-
Washing and Drying: Combine the organic extracts. Wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified 1-Amino-cyclobutanecarboxylic acid ethyl ester.
-
Purity Confirmation: Assess the purity of the final product using NMR spectroscopy and/or LC-MS.
C. Workflow Visualization
The following diagram illustrates the key decision points and material flow during the purification process.
Caption: Purification workflow via acid-base extraction.
Safety, Handling, and Storage
Professionals handling this compound should adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: As recommended, store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
1-Amino-cyclobutanecarboxylic acid ethyl ester is a valuable synthetic intermediate with well-defined molecular characteristics. While some physical properties like melting and boiling points require further experimental determination, its identity, purity, and handling are well-established through spectroscopic methods and standard laboratory procedures. This guide provides the foundational knowledge required for its effective and safe utilization in research and development endeavors.
References
-
Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. Available at: [Link]
-
ethyl cyclobutanecarboxylate. LookChem. Available at: [Link]
- Synthesis of aminocyclopentane carboxylic acids. Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]
- 3. 285570-26-5 CAS MSDS (1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]
- 6. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ethyl 1-aminocyclopropanecarboxylate hydrochloride | 42303-42-4 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
